N'-{[(3,4-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide
Description
N’-{[(3,4-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a 3,4-dimethylphenyl group and a nitrobenzenecarboximidamide moiety
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-6-7-13(8-11(10)2)16(20)23-18-15(17)12-4-3-5-14(9-12)19(21)22/h3-9H,1-2H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBZCIJOOHZIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(3,4-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of the 3,4-dimethylphenyl group and the nitrobenzenecarboximidamide moiety. Common synthetic routes include:
Friedel-Crafts Acylation: This step involves the acylation of 3,4-dimethylbenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the carboximidamide group through the reaction of the nitrobenzenecarboxylic acid with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of N’-{[(3,4-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of efficient catalysts, reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[(3,4-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-{[(3,4-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{[(3,4-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N’-{[(3,4-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide can be compared with other similar compounds, such as:
N-(3,4-dimethylphenyl)cyclohexanecarboxamide: Similar structure but lacks the nitro group.
3,4-Dimethylphenylboronic Acid: Contains a boronic acid group instead of the nitrobenzenecarboximidamide moiety.
3,4-Dimethylphenylacetic Acid: Contains an acetic acid group instead of the nitrobenzenecarboximidamide moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
